7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one is an organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one typically involves the bromination of 3-(trifluoromethyl)-2H-chromen-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions usually include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process. The bromination reaction is monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives or dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted chromenones depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include hydroxy derivatives and dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes or receptors, leading to modulation of their activities. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3-(trifluoromethyl)quinoline
- 7-Bromo-3-(trifluoromethyl)indazole
- 7-Bromo-3-(trifluoromethyl)benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
Compared to similar compounds, 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one stands out due to its chromenone core structure. This structure imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications. The presence of both bromine and trifluoromethyl groups further enhances its properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H4BrF3O2 |
---|---|
Molecular Weight |
293.04 g/mol |
IUPAC Name |
7-bromo-3-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H4BrF3O2/c11-6-2-1-5-3-7(10(12,13)14)9(15)16-8(5)4-6/h1-4H |
InChI Key |
MWVNQESZNGNPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.